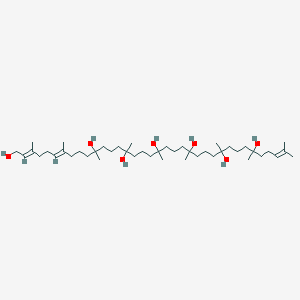

(2E,6E)-3,7,11,15,19,23,27,31,35-壬甲基三十六碳-2,6,34-三烯-1,11,15,19,23,27,31-庚醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 9853447 is a natural product found in Acremonium with data available.

科学研究应用

抗肿瘤活性

BHMC 具有抗肿瘤作用,特别是针对雌激素受体 (ER) 阴性乳腺癌细胞。 体外和体内研究表明,它具有抑制肿瘤生长、转移和侵袭的潜力 。 研究人员正在积极探索 BHMC 的作用机制及其作为抗癌治疗剂的潜力。

微小 RNA 调节

微小 RNA (miRNA) 在基因表达调节中起着至关重要的作用。 BHMC 治疗会影响乳腺癌细胞中的 miRNA 表达谱。 研究人员已经确定了 BHMC 失调的特定 miRNA,揭示了其分子影响 。 了解这些 miRNA 变化可以指导靶向治疗。

晶体生长和结构测定

除了其生物应用之外,BHMC 还引起了材料科学的兴趣。 研究人员合成了 BHMC 晶体并对其进行了表征,研究了它们的生长模式和结构特性 。 了解晶体结构有助于设计新型材料。

作用机制

Target of Action

The compound, also known as Farnesyl diphosphate (FPP) , primarily targets several proteins and enzymes in the body . These include Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, Protein farnesyltransferase subunit beta, GTPase KRas, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, Farnesyl pyrophosphate synthase, and Ditrans,polycis-undecaprenyl-diphosphate synthase . These targets play crucial roles in various biochemical pathways and cellular functions.

Mode of Action

Farnesol, the alcohol form of FPP, acts as a flexible hydrophobic molecular valve, restricting untimely Ca2+ passage through some types of canonical Ca2+ channels . This action involves covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins, all containing a prenyl group .

Biochemical Pathways

FPP is a key intermediate in the biosynthesis of more complex sesquiterpenoids, higher terpenoids, and steroids . It serves as a precursor for several classes of essential metabolites including sterols, dolichols, carotenoids, and ubiquinones . FPP also serves as a substrate for protein farnesylation and geranylgeranylation .

Pharmacokinetics

It is known that fpp plays a pivotal role in the posttranslational processing of ras proteins .

Result of Action

The action of FPP leads to the formation of several essential metabolites, impacting various cellular functions . For example, farnesol acts as a quorum-sensing molecule to suppress filamentation in the fungus Candida albicans . Farnesyl derivatives are involved in the a-factor mating peptide of the dodecapeptide pheromone found in Saccharomyces cerevisiae .

Action Environment

It is known that fpp’s action can be inactivated by interferon-induced rsad2 . This inactivation may disrupt lipid rafts at the plasma membrane, potentially having an antiviral effect since many enveloped viruses need lipid rafts to bud efficiently out of the cell .

属性

IUPAC Name |

(2E,6E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O7/c1-37(2)19-12-24-40(5,47)26-14-28-42(7,49)30-16-32-44(9,51)34-18-35-45(10,52)33-17-31-43(8,50)29-15-27-41(6,48)25-13-22-38(3)20-11-21-39(4)23-36-46/h19-20,23,46-52H,11-18,21-22,24-36H2,1-10H3/b38-20+,39-23+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJJIWCMASJCHO-NXRGQNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCO)C)C)O)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CO)/C)/C)O)O)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346948 |

Source

|

| Record name | (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203061-33-0 |

Source

|

| Record name | (2E,6E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,34-triene-1,11,15,19,23,27,31-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethylphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458434.png)

![2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2458435.png)

![7-(4-fluorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2458437.png)

![6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2458439.png)

![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)

![2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B2458447.png)

![ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2458449.png)

![1-[(4-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2458455.png)